An In-depth Technical Guide to 2-chloro-N-(2,3-dimethylphenyl)acetamide (CAS Number: 2564-07-0)
An In-depth Technical Guide to 2-chloro-N-(2,3-dimethylphenyl)acetamide (CAS Number: 2564-07-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-N-(2,3-dimethylphenyl)acetamide, identified by the CAS number 2564-07-0, is a chemical intermediate with growing significance in the fields of medicinal chemistry and drug development. An isomer of the well-documented lidocaine precursor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, this compound serves as a valuable building block for the synthesis of novel bioactive molecules. Its utility has been particularly noted in the preparation of quinoxalinyl thioether derivatives, which have demonstrated promising antibacterial and antifungal activities.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-chloro-N-(2,3-dimethylphenyl)acetamide, with a focus on experimental protocols and data relevant to researchers in the pharmaceutical sciences. The compound is also recognized as an impurity in the synthesis of tofacitinib (Tofacitinib Impurity 17) and lidocaine (Lidocaine impurity 20), highlighting its importance in analytical and quality control processes within pharmaceutical manufacturing.
Chemical and Physical Properties
2-chloro-N-(2,3-dimethylphenyl)acetamide is a solid at room temperature, characterized by its amide functional group and the presence of a chlorine atom, which makes it susceptible to nucleophilic substitution reactions.[2] It is generally soluble in organic solvents.
Table 1: Physicochemical Properties of 2-chloro-N-(2,3-dimethylphenyl)acetamide
| Property | Value | Reference |
| CAS Number | 2564-07-0 | |
| Molecular Formula | C₁₀H₁₂ClNO | [3] |
| Molecular Weight | 197.66 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI | InChI=1S/C10H12ClNO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | [3] |
| InChI Key | UAXPAYVQIXNSHW-UHFFFAOYSA-N | [3] |
| SMILES | Cc1cccc(c1C)NC(=O)CCl |
Synthesis and Characterization
The synthesis of 2-chloro-N-(2,3-dimethylphenyl)acetamide typically follows a standard N-acylation reaction.
General Synthesis Workflow
The synthesis involves the reaction of 2,3-dimethylaniline with chloroacetyl chloride. This electrophilic acyl substitution results in the formation of the corresponding acetamide.
Caption: General synthesis workflow for 2-chloro-N-(2,3-dimethylphenyl)acetamide.
Experimental Protocol: Synthesis of 2-chloro-N-(aryl)acetamides
Materials:
-
Substituted aniline (e.g., 2,3-dimethylaniline)
-
Chloroacetyl chloride
-
Aqueous amine solution
-
Ice-cold water
-
95% Ethanol for recrystallization
Procedure:
-
Prepare an aqueous solution of the desired amine (e.g., 2,3-dimethylaniline).
-
Slowly add chloroacetyl chloride (four equivalents) dropwise to the aqueous amine solution over a period of one hour while stirring.
-
Allow the reaction mixture to stir overnight.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash it with cold water, and then dry it.
-
Recrystallize the crude product from 95% ethanol to obtain the purified 2-chloro-N-(substituted aryl)acetamide.[4][5]
Spectroscopic Data
Although the direct spectroscopic data for 2-chloro-N-(2,3-dimethylphenyl)acetamide is not provided in the search results, it is expected to be characterized by standard analytical techniques.
Table 2: Expected Spectroscopic Data for 2-chloro-N-(2,3-dimethylphenyl)acetamide
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the dimethylphenyl group, the two methyl groups, the methylene protons of the chloroacetyl group, and the amide proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the two methyl carbons, the methylene carbon, and the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, and the C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (197.66 g/mol ). |
Applications in Organic Synthesis
A key application of 2-chloro-N-(2,3-dimethylphenyl)acetamide is its use as a reactant in the synthesis of quinoxalinyl thioether derivatives, which have shown potential as antimicrobial agents.
Synthesis of 2-(2-methylquinoxalin-3-ylthio)-N-(substituted phenyl)acetamides
The synthesis involves a nucleophilic substitution reaction where the chlorine atom of 2-chloro-N-(2,3-dimethylphenyl)acetamide is displaced by a sulfur nucleophile.
Caption: Synthesis of a quinoxalinyl thioether derivative.
Experimental Protocol: Synthesis of 2-(2-methylquinoxalin-3-ylthio)-N-substituted phenyl)acetamides
The following is a general procedure for the synthesis of the thioether derivatives.[6]
Materials:
-
3-Methylquinoxalin-2-thiosodium
-
2-chloro-N-(substituted phenyl)acetamide (e.g., 2-chloro-N-(2,3-dimethylphenyl)acetamide)
-
Dimethylformamide (DMF)
-
Ice water
-
Ethanol for recrystallization
-
Activated charcoal
Procedure:
-
To a solution of 3-methylquinoxalin-2-thiosodium in DMF, add an equimolar quantity of the appropriate 2-chloro-N-(substituted phenyl)acetamide.
-
Reflux the reaction mixture for 6-9 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water with stirring.
-
Collect the separated crude product by filtration and wash it thoroughly with water.
-
Decolorize the crude product with activated charcoal and purify it by recrystallization from ethanol.[6]
Biological Activity and Mechanism of Action
While 2-chloro-N-(2,3-dimethylphenyl)acetamide itself is primarily a synthetic intermediate, its derivatives have shown notable biological activity.
Antimicrobial Activity of Quinoxaline Thioether Derivatives
Several thioether derivatives synthesized from various 2-chloro-N-(substituted phenyl)acetamides have demonstrated significant antibacterial activity, with some compounds showing efficacy comparable to the standard antibiotic Ciprofloxacin.[6] The antimicrobial potential of chloroacetamide derivatives has also been explored for topical treatment of fungal skin infections.[4]
General Mechanism of Action for Chloroacetamides
Chloroacetamide compounds, particularly those used as herbicides, are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[6][7] This is achieved by targeting and inhibiting the condensing enzyme (VLCFA synthase) of the elongase system located in the endoplasmic reticulum.[6][7] This inhibition can disrupt the formation of stable cell membranes, leading to cell death.[7] While this mechanism is well-established in the context of herbicides, it provides a potential avenue for investigating the antimicrobial mode of action of related compounds. The ability of chloroacetamides to covalently bind to sulfhydryl (-SH) groups in enzymes and coenzymes is another proposed mechanism for their biological effects.[8]
Caption: Proposed mechanism of action for chloroacetamide derivatives.
Safety and Handling
Detailed safety and toxicity data for 2-chloro-N-(2,3-dimethylphenyl)acetamide are not extensively available. As with all chloroacetamide derivatives, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Conclusion
2-chloro-N-(2,3-dimethylphenyl)acetamide is a valuable chemical intermediate with demonstrated utility in the synthesis of biologically active compounds, particularly antimicrobial quinoxalinyl thioether derivatives. This technical guide has provided an overview of its properties, synthesis, and potential applications, along with general experimental protocols. Further research into the specific biological activities of this compound and its derivatives, as well as detailed elucidation of their mechanisms of action, will be crucial for fully realizing their therapeutic potential in drug discovery and development. The information presented herein serves as a foundational resource for scientists and researchers working with this versatile molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Chloro-N-(2,3-dimethyl-phenyl)-acetamide | CymitQuimica [cymitquimica.com]
- 4. Chloroacetamide derivatives as a promising topical treatment for fungal skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. Mode of Action for Chloroacetamides and Functionally Related Compounds [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
